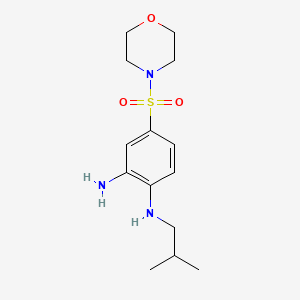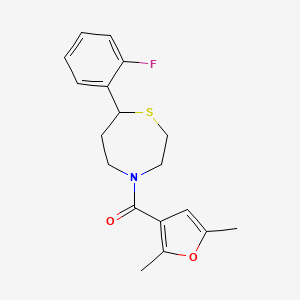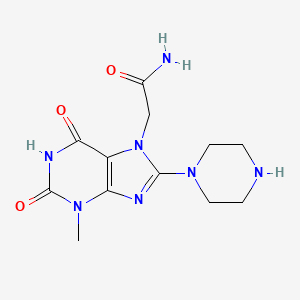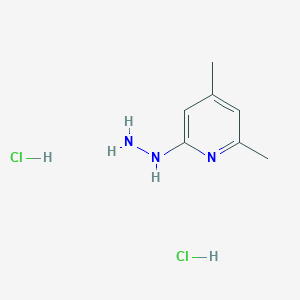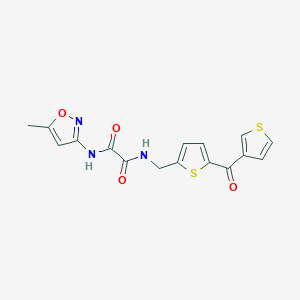![molecular formula C30H34N4O3S3 B2525093 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide CAS No. 489470-36-2](/img/structure/B2525093.png)
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. Benzamide derivatives are known to have diverse pharmacological properties, including anticancer, antiallergic, and electrophysiological activities .
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions that include the formation of amide bonds, cyclization, and functional group transformations. For example, the synthesis of N-substituted imidazolylbenzamides involves the use of imidazole as a key moiety to produce compounds with electrophysiological activity . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives includes the use of thiazole and benzamide as core structures, which are modified to investigate their gelation behavior . The synthesis of the compound would likely involve similar strategies, with the incorporation of the benzo[d]thiazol and tetrahydrothieno[2,3-c]pyridin moieties to achieve the desired biological activities.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. For instance, the crystal structure of certain gelators in the N-(thiazol-2-yl)benzamide series revealed helical assemblies and non-covalent interactions that are essential for their gelation properties . The molecular structure of the compound would be expected to exhibit specific non-covalent interactions and conformations that could influence its biological activity.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including oxidation and coordination with metal ions. For example, the synthesis of [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives involves oxidation and cyclization reactions, followed by coordination with copper(II) ions to form complexes with cytotoxic activity . The compound may also be capable of engaging in similar reactions, which could be exploited for the development of new pharmaceutical agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like methyl groups and the nature of non-covalent interactions can significantly affect these properties . The compound , with its complex structure, would likely have unique physical and chemical properties that could impact its solubility, stability, and overall reactivity in biological systems.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound is part of a broader class of chemicals used in various synthetic and characterization applications in scientific research. For instance, compounds with a similar structure have been synthesized and characterized for their potential applications. The compounds were synthesized by various reactions, such as interaction with arylidinemalononitrile derivatives or different cyanoacrylate derivatives in specific solutions. The newly synthesized compounds were confirmed using elemental analysis and spectroscopic data, highlighting the importance of these compounds in advancing chemical synthesis and characterization techniques (Mohamed, 2021).
Biological Activity
Studies have also investigated the biological activity of similar compounds. For instance, a series of heterocyclic compounds were synthesized and characterized by various spectroscopic methods. These compounds were studied for their antibacterial activities against gram-positive and gram-negative bacteria, as well as their antifungal activities against various fungi, indicating the compound's significance in pharmaceutical research and development (Patel & Patel, 2015).
Antimalarial and Antiviral Properties
The compound's derivatives have been investigated for their antimalarial properties. A study examined the reactivity of certain acetamide derivatives with nitrogen nucleophiles, resulting in various derivatives, including benzo[d]thiazol-2-ylthio derivatives. These compounds were tested for their in vitro antimalarial activity and exhibited promising results. Moreover, their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were characterized, and some compounds showed excellent antimalarial activity with high selectivity index due to specific moieties attached to the ring system. This highlights the compound's potential application in developing new antimalarial and antiviral medications (Fahim & Ismael, 2021).
Inhibitory Effects in Cancer Research
Furthermore, derivatives of the compound have been identified as potent and selective inhibitors of specific kinases, indicating their potential in cancer treatment research. One study highlighted the enzyme kinetics associated with the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), confirming the compound's potential as a competitive inhibitor. This research provides insights into the compound's application in developing new cancer therapies (Borzilleri et al., 2006).
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O3S3/c1-3-34-18-17-23-26(19-34)39-30(27(23)29-31-24-11-7-8-12-25(24)38-29)32-28(35)20-13-15-22(16-14-20)40(36,37)33(2)21-9-5-4-6-10-21/h7-8,11-16,21H,3-6,9-10,17-19H2,1-2H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEVFNJOPPRSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C6CCCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2525012.png)
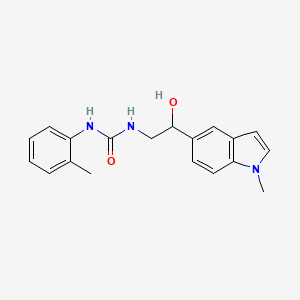
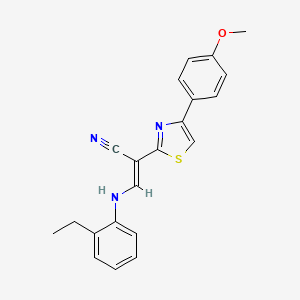
![3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B2525019.png)
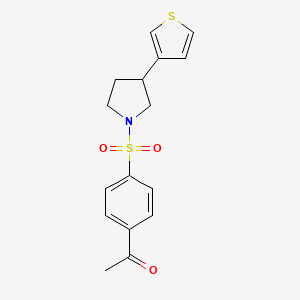
![N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2525022.png)
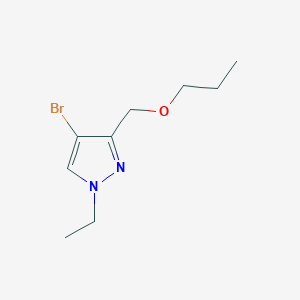
![[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol](/img/structure/B2525027.png)
